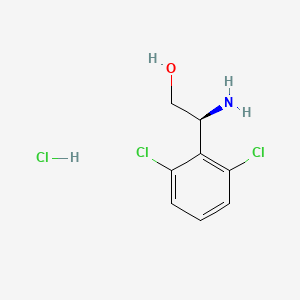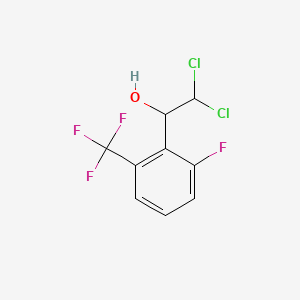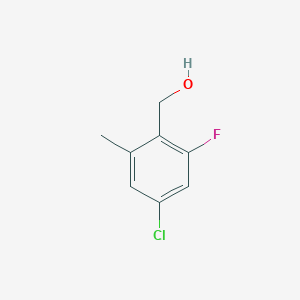
(4-Chloro-2-fluoro-6-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-fluoro-6-methylphenyl)methanol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-6-methylphenyl)methanol typically involves the reaction of 4-chloro-2-fluoro-6-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-fluoro-6-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-Chloro-2-fluoro-6-methylbenzaldehyde or 4-chloro-2-fluoro-6-methylbenzoic acid.
Reduction: 4-Chloro-2-fluoro-6-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chloro-2-fluoro-6-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-fluoro-6-methylphenyl)methanol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile depending on the reaction conditions. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-2-fluoro-3-methylphenyl)methanol
- (4-Chloro-2-fluoro-5-methylphenyl)methanol
- (4-Chloro-2-fluoro-6-methylbenzaldehyde
Uniqueness
(4-Chloro-2-fluoro-6-methylphenyl)methanol is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The combination of chlorine, fluorine, and methyl groups in the 4, 2, and 6 positions, respectively, provides a distinct set of characteristics that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C8H8ClFO |
|---|---|
Peso molecular |
174.60 g/mol |
Nombre IUPAC |
(4-chloro-2-fluoro-6-methylphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 |
Clave InChI |
NCIIIQDZUCUVNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CO)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)



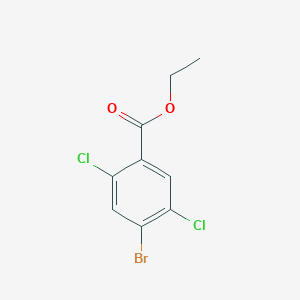

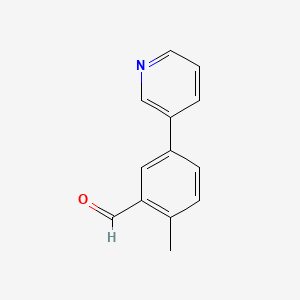
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)


